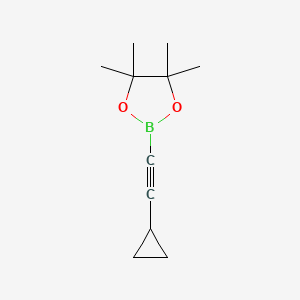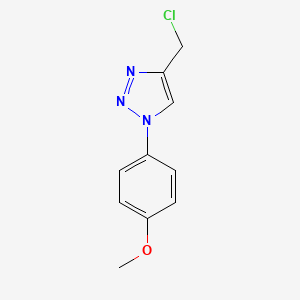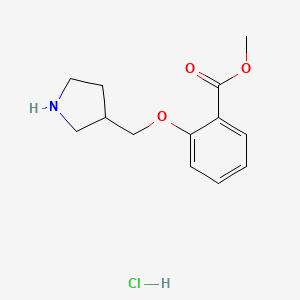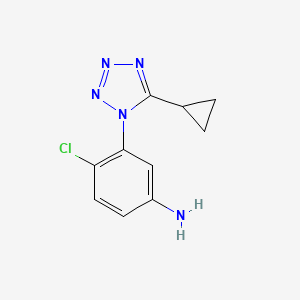
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
Overview
Description
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate (EDFP) is a synthetic chemical compound used in a variety of scientific research applications. It is a versatile compound that can be used for a range of purposes, including organic synthesis, biochemistry, and pharmacology. EDFP is a colorless liquid with a strong odor and is soluble in water and most organic solvents. It is a widely used reagent and has been used in a variety of research applications.
Scientific Research Applications
Coupling Reagent for Racemization-Free Synthesis
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate and related compounds are utilized as efficient coupling reagents for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This application is particularly important in the synthesis of peptides, where maintaining the chiral integrity of the amino acid components is crucial. The use of such reagents allows for the synthesis of peptides in both solid phase and solution phase without the racemization of amino acids, which is a common problem in peptide synthesis techniques (Thalluri et al., 2013).
Polymorphism Characterization
Research has also focused on characterizing the polymorphic forms of related difluoropropanoate compounds, which is essential for understanding their physical and chemical properties. This is particularly relevant in the pharmaceutical industry, where polymorphism can affect the drug's bioavailability and stability. Techniques such as spectroscopic and diffractometric studies are used to identify and characterize these polymorphic forms, providing insights into their structural differences and stability (Vogt et al., 2013).
Synthesis of Proteinase Inhibitors
This compound derivatives have been synthesized for potential use as proteinase inhibitors. Through specific synthetic pathways, such as the Reformatsky reaction, these compounds are prepared and evaluated for their inhibitory activity. The development of proteinase inhibitors is significant for therapeutic applications, particularly in the treatment of diseases where the regulation of protease activity is a therapeutic target (Angelastro et al., 1992).
Enantiomer Separation and Protection
The compound and its derivatives have been used in the separation of enantiomers and the protection of amino acids. The enantiomeric purity of amino acids is crucial for their biological activity and is often achieved through enantioselective synthesis or separation techniques. Additionally, the protection of amino acids, such as with Boc (tert-butoxycarbonyl) groups, is a fundamental step in peptide synthesis, allowing for the selective formation of peptide bonds without undesired side reactions (Solymár et al., 2004).
Thermodynamic and Solubility Studies
The solubility of Boc-protected amino acids and their derivatives in various solvents has been studied to understand their thermodynamic properties. These studies are crucial for designing and optimizing synthesis and purification processes in pharmaceutical and chemical research. Understanding the solubility and thermodynamic behavior of these compounds in different solvents helps in selecting the appropriate conditions for reactions and crystallization processes (Fan et al., 2016).
Mechanism of Action
Target of Action
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amino group in other molecules . Amino groups are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Mode of Action
The mode of action of this compound involves the conversion of an amino group into a carbamate . This is achieved by the addition of the Boc group to the amine . The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The addition of the Boc group allows for the transformation of other functional groups in the peptide chain without affecting the amino group .
Pharmacokinetics
The boc group can be readily removed under acidic conditions , which suggests that it may be rapidly metabolized in the body.
Result of Action
The result of the action of this compound is the protection of the amino group in a molecule, allowing for the transformation of other functional groups without affecting the amino group . This is particularly useful in the synthesis of peptides .
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the acidity of the environment. In addition, the reaction conditions, such as temperature and solvent, can also affect the efficiency of the Boc protection and deprotection processes .
properties
IUPAC Name |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQQVOPAOGCYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1487971.png)




![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)
![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)
